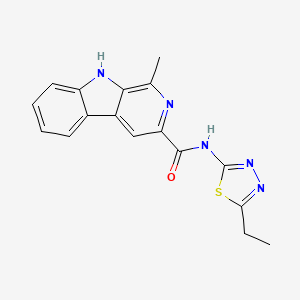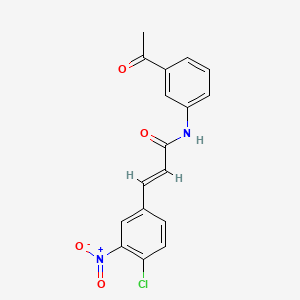
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide, also known as ETCC, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. ETCC is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to inhibit the activity of various enzymes involved in these signaling pathways, including protein kinases and phosphatases. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit anti-inflammatory and antioxidant activity by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide also has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has significant potential for future research, including the development of new anticancer drugs, anti-inflammatory drugs, and neuroprotective drugs. Additionally, further studies are needed to determine the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide in vivo and to investigate its mechanism of action in more detail. Furthermore, the potential use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has significant potential for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. However, further studies are needed to determine its safety and efficacy in vivo and to investigate its mechanism of action in more detail.
Méthodes De Synthèse
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide can be synthesized using various methods, including the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 3-carboxy-1-methyl-9H-beta-carboline in the presence of coupling agents. Another method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 3-carbethoxy-1-methyl-9H-beta-carboline in the presence of coupling agents. These methods have been used to synthesize N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide with high yields and purity.
Applications De Recherche Scientifique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has also been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-3-14-21-22-17(24-14)20-16(23)13-8-11-10-6-4-5-7-12(10)19-15(11)9(2)18-13/h4-8,19H,3H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQJUEAALACQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-9H-beta-carboline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B5911515.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911538.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)

![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)